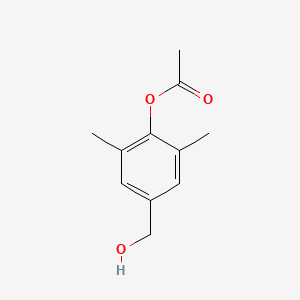

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate

Übersicht

Beschreibung

“4-(Hydroxymethyl)-2-methoxyphenyl acetate” is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a Monoisotopic mass of 196.073563 Da .

Molecular Structure Analysis

The molecular structure of “4-(Hydroxymethyl)-2-methoxyphenyl acetate” includes 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 298.3±30.0 °C at 760 mmHg, and a flash point of 114.3±18.1 °C . It also has certain spectral properties, including a molar refractivity of 50.7±0.3 cm3, a polar surface area of 56 Å2, and a polarizability of 20.1±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Catalytic Applications

- Facile Synthesis of Alkoxymethylphenols : A study demonstrated the synthesis of 4-alkoxymethyl-2,6-dimethylphenols using a copper(II) chloride-acetoxime catalyst/O2 system, highlighting a method for producing alkoxymethylphenols from 2,4,6-trimethylphenol at ambient temperature. This process could have implications in creating intermediates for pharmaceuticals or materials science (Shimizu et al., 1991).

Luminescent Materials

- Europium (III) Chelates with Benzoylphenol : Research on europium(III) chelates with 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol forms luminescent chelates, suggesting applications in creating materials with specific luminescent properties for sensors or imaging technology (Latva et al., 1996).

Organic Synthesis

- Synthesis of Arylmethylene and Xanthenes : A method for producing 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxo-octahydroxanthenes using ZnO and ZnO–acetyl chloride highlights a versatile approach in organic synthesis for generating compounds with potential in various chemical industries (Maghsoodlou et al., 2010).

Fluorescent Properties

- Fluorescent Pyrazolines : The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties suggest applications in developing new fluorescent markers or materials for scientific and technological uses (Hasan et al., 2011).

Chemical Reactivity and Modification

- Modification of Phenolic Compounds : Investigating the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity than the substrate indicates potential in enhancing the antioxidant properties of phenolic compounds for food science or cosmetic applications (Adelakun et al., 2012).

Wirkmechanismus

Target of Action

- The exact targets of glatiramer acetate are not fully elucidated. However, it is believed to modify immune processes responsible for MS pathogenesis. By shifting the population of T cells from proinflammatory Th1 T-cells to regulatory Th2 T-cells, glatiramer acetate suppresses inflammation .

Mode of Action

- Glatiramer acetate interacts with immune cells, acting as a decoy for attacking immune cells. It consists of random-sized peptides composed of four amino acids found in myelin basic protein (glutamic acid, lysine, alanine, and tyrosine). This interaction helps reduce autoimmune reactions against myelin sheaths in neurons, which are characteristic of MS .

Biochemical Pathways

- Glatiramer acetate impacts the myelin layer covering nerve cells (demyelination) and axonal degeneration. By suppressing inflammation and promoting regulatory T-cell responses, it mitigates MS symptoms .

Pharmacokinetics

- Administered subcutaneously, glatiramer acetate is absorbed gradually. It does not bind to plasma proteins significantly. It undergoes minimal hepatic metabolism. Renal excretion plays a minor role.

Action Environment

- Stability and efficacy may be influenced by environmental conditions (e.g., temperature, humidity). Proper storage and handling are crucial for maintaining its efficacy and stability .

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGJNYPXBKTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651106 | |

| Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-75-1 | |

| Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

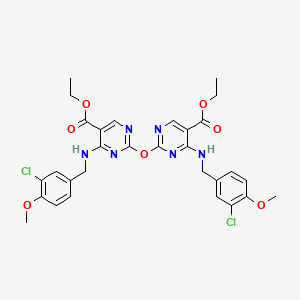

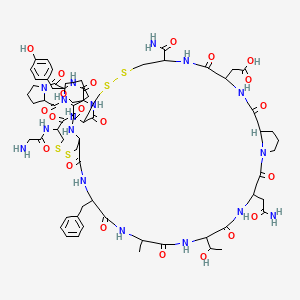

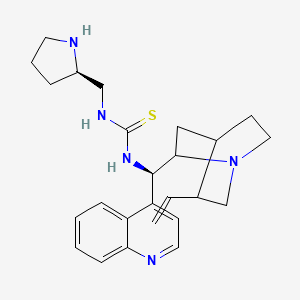

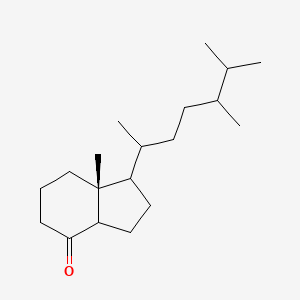

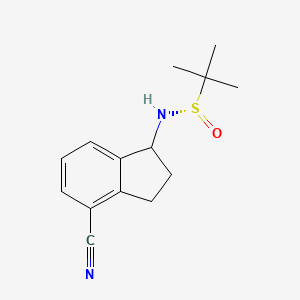

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)

![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)

![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)